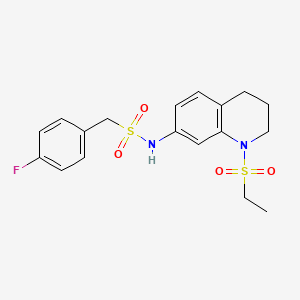
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is an intriguing organic compound with a multifaceted structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide typically involves several steps:
Formation of the tetrahydroquinoline ring: : Starting from an appropriate aniline derivative, the tetrahydroquinoline core is formed through catalytic hydrogenation or other reduction methods.
Ethylsulfonyl addition: : The next step introduces the ethylsulfonyl group, often using an ethylsulfonyl chloride reagent in the presence of a base.
Methanesulfonamide linkage: : The final step attaches the methanesulfonamide moiety through nucleophilic substitution reactions, incorporating the 4-fluorophenyl group under controlled conditions.
Industrial Production Methods: In an industrial setting, the production process might be streamlined to maximize yield and efficiency. This could involve optimizing reaction times, temperatures, and solvent systems, as well as employing continuous flow techniques to enhance scalability.
化学反応の分析
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, particularly affecting the tetrahydroquinoline ring or the ethylsulfonyl group.
Reduction: : Selective reduction of the compound could target the sulfonyl groups, altering the compound's chemical behavior.
Substitution: : Various substituents on the tetrahydroquinoline or 4-fluorophenyl groups can be replaced through nucleophilic or electrophilic substitution reactions.
Oxidizing agents: : Potassium permanganate, chromium trioxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Substituting agents: : Halides, organometallic reagents under acidic or basic conditions.
Major Products: The primary products of these reactions depend on the targeted functional groups and the conditions employed. For instance, oxidizing the tetrahydroquinoline ring can yield quinoline derivatives, while substitution reactions can produce varied analogs with potential therapeutic properties.
科学的研究の応用
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide has versatile applications:
Chemistry: : Useful as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its interactions with biological systems, potentially influencing cell signaling pathways.
Medicine: : Explored for its pharmacological properties, including its role as a potential therapeutic agent.
Industry: : Applied in materials science, particularly in the development of advanced polymers and coatings.
作用機序
The mechanism by which this compound exerts its effects can be attributed to its ability to interact with specific molecular targets:
Molecular Targets: : Proteins, enzymes, or receptors within cells.
Pathways: : The compound can modulate signaling pathways, influencing cellular functions such as growth, differentiation, and apoptosis.
類似化合物との比較
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide stands out due to its unique combination of functional groups.
Similar Compounds:N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide: : Differing only by the ethyl/methyl group.
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-1-(4-chlorophenyl)methanesulfonamide: : Variation in the halogen substituent on the phenyl ring.
Conclusion
This compound is a compound of significant interest, offering diverse applications and unique chemical properties. Understanding its synthesis, reactions, and mechanisms provides valuable insights for future research and industrial applications.
特性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-1-(4-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S2/c1-2-27(24,25)21-11-3-4-15-7-10-17(12-18(15)21)20-26(22,23)13-14-5-8-16(19)9-6-14/h5-10,12,20H,2-4,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVULMMFYTVYZMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (2S,3S)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2945089.png)

![2-(Cyclopropylmethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2945092.png)
![N-cyclohexyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2945094.png)
![8-(3,5-dimethoxybenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2945097.png)
![6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2945099.png)
![2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[(2-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2945100.png)
![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE](/img/structure/B2945101.png)
![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2945103.png)
![ethyl 1-{[(2-chloro-4-methylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2945105.png)

![(E)-N-(Cyclopropylmethyl)-4-(dimethylamino)-N-[(6-methylpyridin-3-yl)methyl]but-2-enamide](/img/structure/B2945107.png)
![N-(2,6-dimethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2945108.png)
